molecular formula C11H12N2S B1394078 N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine CAS No. 1287218-10-3

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine

Cat. No.: B1394078
CAS No.: 1287218-10-3
M. Wt: 204.29 g/mol
InChI Key: WVCKAUJRTXZJOE-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine: is an organic compound with the molecular formula C11H12N2S It is characterized by the presence of a pyridine ring and a thiophene ring, both of which are connected through a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine typically involves the reaction of 2-thiophenemethanamine with N-methyl-5-(4-pyridinyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced, especially at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typically used.

Major Products:

Scientific Research Applications

Chemistry: N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-Methyl-N-(2-pyridyl)formamide
  • N-Methyl-1-pyridin-2-ylmethanamine
  • N-Methyl-N,N-bis(2-pyridylmethyl)amine

Uniqueness: N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex heterocyclic compounds and in applications requiring specific binding interactions .

Properties

IUPAC Name

N-methyl-1-(5-pyridin-2-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-8-9-5-6-11(14-9)10-4-2-3-7-13-10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKAUJRTXZJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233456
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-10-3
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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